5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride typically involves the bromination of 1,2-dimethylimidazole followed by sulfonylation. One common method involves the use of bromine and a sulfonyl chloride reagent under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and cost-effective synthetic routes. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, sulfonamides, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its interaction with molecular targets through its reactive bromine and sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the sulfonyl chloride group.
1,2-dimethylimidazole: Lacks both the bromine and sulfonyl chloride groups.
4-bromo-1,2-dimethyl-1H-imidazole: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
The presence of both the bromine and sulfonyl chloride groups in 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride makes it unique compared to its analogs.
Biological Activity
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a sulfonamide derivative of imidazole, a class of compounds widely recognized for their diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom at the 5-position and a sulfonyl chloride group at the 4-position. These modifications enhance its reactivity and potential therapeutic applications.
The compound can be synthesized through various methods, often involving the bromination of imidazole derivatives followed by sulfonylation. The presence of the sulfonyl chloride group allows for further functionalization, making it a versatile intermediate in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions with biological macromolecules. This interaction can modulate various cellular pathways, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been identified as an inhibitor of deubiquitinating enzymes (DUBs), which play critical roles in regulating protein degradation pathways. Inhibitors targeting DUBs have potential applications in cancer therapy due to their ability to stabilize tumor suppressor proteins.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Activity : A study demonstrated that imidazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .
- Anticancer Potential : In vitro assays showed that related sulfonamide compounds could reduce cell viability in various cancer cell lines by over 50% at concentrations around 10 μM .
- Enzyme Inhibition : A recent investigation into DUB inhibitors highlighted that certain imidazole derivatives could inhibit USP7 with IC50 values below 50 μM, suggesting that this compound may exhibit similar inhibitory effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine at C5; Sulfonyl chloride at C4 | Antimicrobial; Anticancer; DUB inhibition |
1,2-Dimethyl-1H-imidazole | Lacks sulfonyl group | Limited biological activity |
5-Chloro-1,2-dimethyl-1H-imidazole | Chlorine instead of bromine | Comparable antimicrobial properties |
Properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMFBYALMUNLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.